Methods and Technical Details
The synthesis of phenol, p-arsenoso- can be achieved through several methods:
These methods require careful control of reaction conditions such as temperature, pH, and concentration to ensure high yields and purity of the final product.
Structure and Data
The molecular structure of phenol, p-arsenoso- can be depicted as follows:
Key structural features include:
Reactions and Technical Details
Phenol, p-arsenoso- undergoes various chemical reactions typical for both phenolic compounds and organoarsenic compounds:
Process and Data
The mechanism by which phenol, p-arsenoso- exerts its effects can be analyzed through its interactions at a molecular level:
Physical and Chemical Properties
Phenol, p-arsenoso- exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | C6H5AsO2 |
Molecular Weight | 184.03 g/mol |
Melting Point | Varies (typically > 100°C) |
Solubility | Soluble in organic solvents |
Scientific Uses
Phenol, p-arsenoso- has several applications in scientific research and industry:
The therapeutic application of arsenic compounds spans millennia, with orpiment (As₂S₃) and realgar (As₄S₄) serving as cornerstone remedies across ancient medical systems. Hippocrates (460–377 BCE) documented their use as escharotic agents for ulcer management, while traditional Chinese medical texts like the Shen Nong Ben Cao Jing (200 BCE) prescribed arsenic minerals for fever and parasitic infections [1] [4]. Ayurvedic practitioners in the Indian subcontinent incorporated these minerals into Rasa Shastra formulations, believing processing techniques converted them into non-toxic bhasmas with therapeutic properties [4].
The conceptual transformation of arsenic from poison to medicine crystallized during the Renaissance. Paracelsus (1493–1541 CE), regarded as the Father of Toxicology, fundamentally challenged Galenic humoral theory by advocating mineral-based therapeutics. His doctrine—"Sola dosis facit venenum" (the dose makes the poison)—provided the philosophical foundation for deliberate arsenical deployment [8]. This paradigm shift materialized in 1786 when British physician Thomas Fowler developed Fowler’s solution (1% potassium arsenite). Clinically employed for malaria, syphilis, and eczema throughout the 19th century, it represented the first standardized arsenical pharmaceutical [1] [8]. Traditional processing methods aimed to mitigate toxicity, though contemporary analyses reveal variable bioaccessibility, with some preparations exceeding modern safety thresholds [4] [6].
Table 1: Traditional Arsenicals in Medical Systems
Compound | Medical System | Historical Applications | Formulation Principle |
---|---|---|---|
Orpiment (As₂S₃) | Greek Medicine | Ulcers, abscesses, escharotic agent | Topical application |
Realgar (As₄S₄) | Traditional Chinese Med. | Malaria, anti-parasitic, "poison-against-poison" concept | Oral pills, decoctions |
Manashila | Ayurveda (Rasa Shastra) | Rejuvenation, neurological disorders | Bhasma (calcined mineral form) |
Fowler’s Solution | Western Medicine | Malaria, syphilis, dermatitis | 1% potassium arsenite aqueous soln. |
The antibiotic revolution (1940s) precipitated the near-total abandonment of arsenicals, deemed obsolete due to emerging penicillin and streptomycin. However, the late 20th-century rise of multidrug-resistant (MDR) pathogens instigated a paradigm shift. Two pivotal developments reignited interest: First, the 1970s discovery that arsenic trioxide (ATO) induced remission in acute promyelocytic leukemia (APL), validating arsenicals’ mechanistic sophistication [1]. Second, the alarming contraction of antibiotic development—only two novel antibiotic classes (oxazolidinones, lipopeptides) emerged between 1980–2010—intensified the search for unconventional antimicrobial scaffolds [2] [10].
This renaissance leverages modern chemistry to overcome historical limitations. Key advances include:
Table 2: Modern Research on Organoarsenical Derivatives
Compound Class | Key Structural Features | Mechanistic Insights | Current Status |
---|---|---|---|
Arsinothricin (AST) | Pentavalent arsenic, glutamate mimic | Glutamine synthetase inhibition | Preclinical (broad-spectrum MDR activity) |
p-Arsenosophenol hybrids | Phenol-arsenoso conjugation | Dual-targeting: membrane disruption & protein binding | Lead optimization phase |
Arsenical-Phage conjugates | Bacteriophage-delivered arsenicals | Precision delivery to resistant biofilms | Proof-of-concept in vitro |
The synthesis of p-arsenosophenol (phenol, p-arsenoso-) emerged directly from Paul Ehrlich’s systematic screening of >600 organoarsenicals. Ehrlich’s "magic bullet" concept sought selectively toxic agents targeting pathogens over host tissues. While Salvarsan (arsphenamine, 1909) became the celebrated syphilis cure, p-arsenosophenol derivatives served as critical structural intermediates illuminating structure-activity relationships [8]. Their phenolic moiety enabled:
Chemical analysis reveals p-arsenosophenol’s mechanism hinged on oxidation-reduction cycling. The trivalent arsenoso form (-As=O) penetrates bacterial membranes, intracellularly reducing to highly reactive arsenite (-AsIII), which inhibits pyruvate dehydrogenase and ketoglutarate dehydrogenase via vicinal dithiol binding [1] [8]. This redox dynamism underpinned both efficacy and toxicity, driving iterative optimization:
p-Arsenosophenol → Oxidative dimerization → Salvarsan (Arsphenamine) → Neosalvarsan
Neosalvarsan (1912), with improved solubility and tolerability, dominated syphilis treatment until penicillin’s arrival. Despite eventual obsolescence, these compounds established medicinal chemistry principles—systematic modification, pharmacokinetic optimization, and structure-toxicity analysis—that remain foundational [1] [10].
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3